molecular formula C20H17ClN4OS2 B3414318 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole CAS No. 946320-11-2

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B3414318
CAS No.: 946320-11-2
M. Wt: 429 g/mol
InChI Key: FOZGTVCFYDDQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted at position 4 with a methyl group and at position 7 with chlorine. A piperazine ring is attached via a 1,3-benzothiazole-2-carbonyl linker at position 2 of the benzothiazole.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-6-7-13(21)17-16(12)23-20(28-17)25-10-8-24(9-11-25)19(26)18-22-14-4-2-3-5-15(14)27-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZGTVCFYDDQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions . Reaction conditions often involve the use of solvents like toluene and methanol, and purification is achieved through crystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Core Modifications: Benzothiazole vs. Heterocyclic Variants

  • Compound A: (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydro-pyrrolo[2,1-b][1,3]benzothiazepine Core: Pyrrolo-benzothiazepine fused system (vs. benzothiazole). Substituents: 7-chloro and 4-methylpiperazine (similar to the target compound).
  • Compound B : 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine

    • Core : Pyrimidine (vs. benzothiazole).
    • Substituents : Chlorine, piperidine, and naphthyl groups.
    • Implications : Pyrimidine derivatives often exhibit kinase inhibition; the naphthyl group may improve lipophilicity.
Parameter Target Compound Compound A Compound B
Core Structure Benzothiazole Benzothiazepine Pyrimidine
Chlorine Position 7 7 5 (pyrimidine)
Piperazine/Piperidine Benzothiazole-2-carbonyl link 4-Methylpiperazine Piperidin-4-yl
Molecular Weight Not specified Not specified 784 (estimated from name)

Substituent Variations in Benzothiazole Derivatives

  • Compound C : 4-Methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-92-9)

    • Substituents : 4-methoxy, 7-methyl, thiophene-2-carbonyl linker.
    • Key Difference : Methoxy group (electron-donating) vs. methyl in the target compound; thiophene linker may reduce steric bulk compared to benzothiazole.
  • Key Difference: Lack of a carbonyl linker simplifies the structure but may reduce conformational flexibility.
Parameter Target Compound Compound C Compound D
4-Position Methyl Methoxy Methoxy
7-Position Chloro Methyl Chloro
Piperazine Linker Benzothiazole-2-carbonyl Thiophene-2-carbonyl Direct attachment
Molecular Formula Not specified C₁₆H₁₆N₃O₂S₂ (estimated) C₁₂H₁₄ClN₃OS
Molecular Weight Not specified ~366.5 g/mol 283.78 g/mol

Implications of Structural Differences

Electron Effects: Methoxy groups (Compound C/D) may enhance solubility but reduce metabolic stability compared to methyl (target compound) .

Linker Flexibility :

  • The benzothiazole-2-carbonyl linker in the target compound provides conformational restraint, which could optimize binding to rigid active sites. In contrast, thiophene (Compound C) or direct piperazine (Compound D) linkers offer different spatial arrangements .

Steric and Lipophilic Profiles :

  • The bulkier benzothiazole linker (target) may increase steric hindrance but enhance aromatic stacking interactions compared to thiophene (Compound C) .

Research Tools and Methodological Considerations

  • Crystallography : Programs like SHELX and OLEX2 are critical for resolving such complex structures, particularly for analyzing piperazine linker conformations and intermolecular interactions.
  • Structure-Activity Relationship (SAR) : While direct activity data are unavailable, the evidence suggests that substituent variations significantly impact physicochemical properties and putative bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.